N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Thiadiazole Formation: The thiadiazole ring is synthesized separately by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the benzylated pyrazole with the thiadiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine
- **N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-trifluoromethyl-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine
Uniqueness
N-(1-Benzyl-1H-pyrazol-3-yl)-N-(5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-yl)amine is unique due to the presence of both trifluoromethyl and thiadiazole groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C18H16F3N7S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-5-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H16F3N7S/c1-12-9-14(18(19,20)21)25-28(12)11-16-23-24-17(29-16)22-15-7-8-27(26-15)10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,22,24,26) |
InChI Key |
AQTKXXCLEHSQOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.